molecular formula C22H25ClN4O B1397238 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride CAS No. 1354550-81-4

4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride

Cat. No.: B1397238
CAS No.: 1354550-81-4
M. Wt: 396.9 g/mol
InChI Key: VIPNSCRNLUTPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride is a pyrazolo-pyridine derivative with a benzamide substituent and a methyl-phenyl alkylation pattern. Its molecular formula is C₂₁H₂₃ClN₄O (molecular weight: 382.892 g/mol), featuring a fused pyrazolo[4,3-c]pyridine core, which distinguishes it from related compounds with alternative ring fusion positions (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine) .

Properties

IUPAC Name

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O.ClH/c1-16-8-10-17(11-9-16)22(27)26(18-6-4-3-5-7-18)15-20-19-14-23-13-12-21(19)25(2)24-20;/h3-11,23H,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNSCRNLUTPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=NN(C3=C2CNCC3)C)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride involves multiple steps. The key steps include the formation of the pyrazolopyridine core and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) under controlled conditions such as specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties, synthesis methods, and case studies that illustrate its utility in drug development.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed potent activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : In vitro assays revealed that similar compounds could reduce the expression of TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS) .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazolo[4,3-c]pyridine derivatives may offer neuroprotective benefits.

  • Case Study : A study highlighted the neuroprotective effects of a related compound in a model of neurodegeneration induced by oxidative stress. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals .

Mechanism of Action

The mechanism of action of 4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo-based derivatives:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[4,3-c]pyridine - N-Benzamide
- 1-Methyl group on pyrazole
- 4-Methylphenyl substitution
382.892 Unique pyrazolo[4,3-c]pyridine fusion; balanced hydrophobicity from methyl groups.
3-(4-Chlorophenyl)-4-methyl-1-phenylpyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridin-6-one - 4-Chlorophenyl
- 1-Phenyl group
- Ketone at position 6
513.0 (as analog) Ketone enhances hydrogen bonding but may reduce metabolic stability.
4-Chloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide Simple pyrazole - 4-Chlorobenzamide
- 5-Methyl-3-phenylpyrazole
~331.8 (estimated) Simpler structure; lacks pyridine fusion, potentially improving solubility.
Chromen-containing pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine - Fluorinated chromen group
- Fluorophenyl substituents
589.1 (M+1) High lipophilicity due to fluorine and chromen; likely CNS-targeting.
2-Fluoro-N-isopropylbenzamide derivative Pyrazolo[3,4-d]pyrimidine - 2-Fluoro-N-isopropylbenzamide
- 4-Amino group
Not reported Fluorine enhances bioavailability; isopropyl group may increase metabolic resistance.

Key Observations:

Core Structure Differences: The target’s pyrazolo[4,3-c]pyridine core is less common than pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine scaffolds. This unique fusion may influence binding to biological targets (e.g., kinases or GPCRs) by altering steric and electronic interactions . Pyrazolo[3,4-b]pyridinones (e.g., compound in ) contain a ketone group, which enhances polarity but may increase susceptibility to metabolic reduction compared to the target’s benzamide group .

Fluorine substitutions (e.g., in ) improve metabolic stability and membrane permeability but add molecular weight, which may limit bioavailability .

The target’s methyl and benzamide groups likely necessitate alkylation and amidation steps under controlled conditions.

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but comparisons can be inferred from structural analogs:

  • Solubility: The absence of polar groups (e.g., ketones) in the target compound may reduce aqueous solubility compared to pyrazolo[3,4-b]pyridinones .
  • Metabolic Stability : The 1-methyl group on the pyrazole ring and N-benzamide substitution likely protect against oxidative metabolism, contrasting with the labile ketone in and the fluorinated chromen in , which may undergo CYP450-mediated degradation.
  • Bioactivity : Pyrazolo-pyridine derivatives are often kinase inhibitors. The target’s benzamide group could mimic ATP-binding motifs, similar to 4-chloro-N-(5-methyl-3-phenylpyrazol-4-yl)benzamide , which may target enzymes like COX-2 or JAK kinases.

Biological Activity

4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[4,3-c]pyridine moiety.
  • A benzamide functional group.
  • A methyl substituent.

This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that it may modulate the activity of enzymes or receptors involved in various signaling pathways.

Potential Targets:

  • Enzymes : The compound may act as an inhibitor or modulator of enzymes linked to disease processes.
  • Receptors : Binding affinities to specific receptors can lead to altered physiological responses.

Antitumor Activity

Research indicates that derivatives similar to the compound exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Antimicrobial Activity

Studies have demonstrated potential antimicrobial effects against various pathogens. For example, compounds with similar pyrazolo structures have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess anti-tubercular properties .

Inhibition of Heparanase

Another area of interest is the inhibition of heparanase, an enzyme involved in tumor metastasis. Certain benzamide derivatives have demonstrated IC50 values ranging from 0.23 to 0.29 µM against heparanase . This suggests that the compound might also inhibit this enzyme effectively.

Study on Antitumor Effects

A study published in 2016 explored the effects of various benzamide derivatives on cancer cell lines. Among these, compounds structurally related to our target compound showed significant inhibition of cell proliferation in vitro and induced apoptosis in cancer cells .

Study on Antimicrobial Properties

In a recent investigation into anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising anti-tubercular activity . Given the structural similarities, it is plausible that our target compound may exhibit comparable efficacy.

Data Summary

Activity Type IC50/IC90 Values Reference
Heparanase Inhibition0.23 - 0.29 µM
Antitumor ActivitySignificant inhibition
Anti-tubercular Activity1.35 - 2.18 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride
Reactant of Route 2
4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.